Arcaine

Descripción general

Descripción

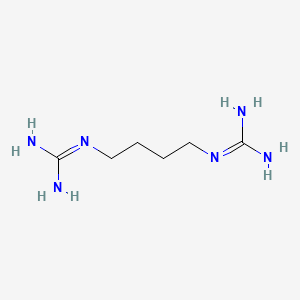

Arcaine, también conocido como sulfato de 1,4-diguanidinobutano, es un compuesto poliamínico con la fórmula empírica C6H16N6·H2O4S y un peso molecular de 270.31 g/mol . Es un compuesto sintético que actúa como antagonista del sitio de unión de la poliamina del receptor N-metil-D-aspartato (NMDA) . This compound ha sido estudiado por sus posibles aplicaciones terapéuticas, particularmente en el contexto de los trastornos neurológicos.

Métodos De Preparación

Arcaine puede sintetizarse a través de una serie de reacciones químicas que involucran los materiales de partida y reactivos apropiados. La ruta sintética generalmente implica la reacción de la butanediamina con la guanidina para formar 1,4-diguanidinobutano, que luego se convierte en su forma de sal de sulfato . Las condiciones de reacción a menudo incluyen el uso de solventes, catalizadores y configuraciones específicas de temperatura y presión para optimizar el rendimiento y la pureza.

Análisis De Reacciones Químicas

Arcaine experimenta varias reacciones químicas, incluidas las reacciones de oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y nucleófilos para reacciones de sustitución . Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación de la this compound puede conducir a la formación de óxidos correspondientes, mientras que la reducción puede producir derivados de amina.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Arcaine plays a crucial role in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders. Its vasodilatory effects make it a candidate for developing medications aimed at improving blood flow and reducing symptoms associated with conditions such as hypertension and stroke.

Case Study: NMDA Receptor Interaction

Research has demonstrated that this compound interacts with N-methyl-D-aspartate (NMDA) receptors, which are vital in synaptic plasticity and memory function. A study showed that this compound blocks and permeates these receptor channels, thereby influencing neuronal signaling pathways. This property suggests its potential use in treating neurodegenerative diseases by modulating excitatory neurotransmission .

Biochemical Research

In biochemical studies, this compound is utilized to explore cellular signaling pathways. Its ability to influence ion channel activity allows researchers to investigate the underlying mechanisms of various cellular processes.

Mechanistic Insights

This compound's interaction with NMDA receptors indicates its role as a polyamine that can modulate receptor activity. This modulation is essential for understanding how neurotransmitters affect neuronal communication and can lead to breakthroughs in neuropharmacology .

Analytical Chemistry

This compound is employed as a reagent in analytical chemistry for detecting and quantifying other compounds within complex mixtures. Its chemical properties facilitate various analytical techniques, enhancing the precision of measurements.

Application Example

In chromatographic methods, this compound can serve as an internal standard or an indicator to improve the accuracy of compound identification and quantification, particularly in pharmacokinetic studies .

Agricultural Science

The exploration of this compound in agricultural science focuses on its potential use as a growth regulator or pest control agent. This application aligns with sustainable agricultural practices aimed at enhancing crop yield while minimizing environmental impact.

Research Findings

Studies have indicated that compounds similar to this compound exhibit growth-promoting properties in plants. Ongoing research aims to determine the efficacy of this compound as a biopesticide or growth enhancer by examining its effects on plant physiology and pest resistance mechanisms .

Material Science

In material science, this compound is investigated for its properties in creating novel materials such as hydrogels. These materials have significant implications for drug delivery systems due to their biocompatibility and ability to control release rates.

Hydrogels Development

Research into hydrogels incorporating this compound has shown promise in developing drug delivery systems that can provide sustained release of therapeutic agents. This application could revolutionize treatment methodologies for various diseases by enhancing the bioavailability and effectiveness of medications .

Summary Table of Applications

Mecanismo De Acción

Arcaine ejerce sus efectos bloqueando el receptor NMDA a través de un mecanismo de canal abierto . Se une al sitio de reconocimiento de poliaminas en el complejo del receptor NMDA, evitando que el receptor sea activado por las poliaminas endógenas . Este bloqueo inhibe la entrada de iones calcio a la neurona, modulando así la transmisión sináptica y la excitabilidad neuronal . Los objetivos moleculares involucrados en este mecanismo incluyen las subunidades del receptor NMDA y las vías de señalización asociadas .

Comparación Con Compuestos Similares

Arcaine es estructuralmente similar a otros compuestos de poliamina como la agmatina y el ifenprodil . es único en su afinidad de unión específica y efectos antagonistas sobre el receptor NMDA . La agmatina, por ejemplo, es otra poliamina que modula múltiples objetivos moleculares, incluidos los sistemas de neurotransmisores y los canales iónicos . El ifenprodil, por otro lado, es un antagonista no competitivo del receptor NMDA con propiedades de unión distintas . Estas diferencias resaltan la singularidad de la this compound en términos de sus interacciones moleculares y posibles aplicaciones terapéuticas .

Actividad Biológica

Arcaine, specifically known as this compound sulfate, is a compound with notable biological activity primarily recognized for its role as a nitric oxide (NO) synthase inhibitor and NMDA antagonist . This article explores the biological activities of this compound, its mechanisms of action, and relevant research findings.

- Chemical Name: N,N'-1,4-Butanediyl bisguanidine sulfate

- CAS Number: 14923-17-2

- Purity: ≥99%

- Nitric Oxide Synthase Inhibition : this compound inhibits nitric oxide synthase, which is crucial in regulating NO levels in the body. Elevated NO can lead to various physiological effects, including vasodilation and neurotransmission modulation.

- NMDA Antagonism : As a competitive antagonist at the polyamine site of NMDA receptors, this compound modulates glutamatergic signaling. This action can potentially influence neuroprotective pathways and has implications for neurodegenerative diseases.

Biological Activities

The biological activities associated with this compound include:

- Neuroprotective Effects : By antagonizing NMDA receptors, this compound may protect neurons from excitotoxicity, a condition often linked to neurodegenerative disorders.

- Antioxidant Properties : this compound's inhibition of NO synthase may contribute to reducing oxidative stress in various biological systems.

- Potential Antitumor Activity : Preliminary studies suggest that compounds similar to this compound exhibit anticancer properties by inducing apoptosis in cancer cells.

Table 1: Summary of Biological Activities of this compound

Case Studies and Research Insights

- Neuroprotective Studies : Research indicates that this compound's NMDA antagonistic properties can mitigate neuronal damage in models of ischemia. In vitro studies demonstrated reduced cell death in neuronal cultures exposed to excitotoxic agents when treated with this compound.

- Antioxidant Mechanism Exploration : A study investigated the antioxidant capacity of this compound in cellular models. Results indicated that this compound significantly lowered reactive oxygen species (ROS) levels, thereby enhancing cell viability under oxidative stress conditions.

- Antitumor Activity Investigation : In a recent study on various cancer cell lines, this compound exhibited cytotoxic effects by promoting apoptosis through mitochondrial pathways. The study highlighted the potential for this compound as a therapeutic agent in cancer treatment.

Propiedades

IUPAC Name |

2-[4-(diaminomethylideneamino)butyl]guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N6/c7-5(8)11-3-1-2-4-12-6(9)10/h1-4H2,(H4,7,8,11)(H4,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGMDNMBBCKDWTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN=C(N)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14923-17-2 (sulfate[1:1]), 36587-93-6 (unspecified sulfate), 58585-47-0 (di-hydrochloride) | |

| Record name | Arcaine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80110030 | |

| Record name | 1,1'-Butane-1,4-diyldiguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80110030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

544-05-8 | |

| Record name | Arcaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=544-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arcaine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Butane-1,4-diyldiguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80110030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.